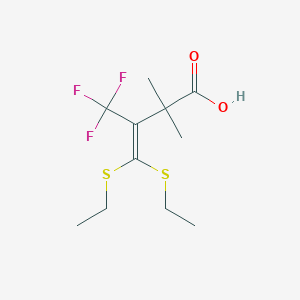
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of ethylsulfanyl groups, a trifluoromethyl group, and a butenoic acid backbone, making it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Butenoic Acid Backbone: The initial step involves the formation of the butenoic acid backbone through a series of reactions, including aldol condensation and subsequent dehydration.
Introduction of Ethylsulfanyl Groups: The ethylsulfanyl groups are introduced via nucleophilic substitution reactions, where ethylthiol is reacted with an appropriate electrophilic intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions to ensure selective addition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the butenoic acid to butanol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Bis(methylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid
- 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(chloromethyl)but-3-enoic acid
- 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(fluoromethyl)but-3-enoic acid
Uniqueness
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid is unique due to the presence of both ethylsulfanyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications, offering unique reactivity and potential for the development of new materials and therapeutic agents.
Properties
CAS No. |
804564-07-6 |
|---|---|
Molecular Formula |
C11H17F3O2S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4,4-bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid |
InChI |
InChI=1S/C11H17F3O2S2/c1-5-17-8(18-6-2)7(11(12,13)14)10(3,4)9(15)16/h5-6H2,1-4H3,(H,15,16) |
InChI Key |
KNKKWDVYQDGGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C(C)(C)C(=O)O)C(F)(F)F)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
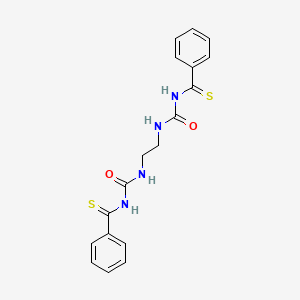
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)

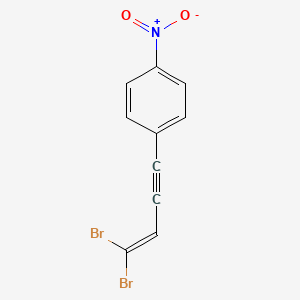

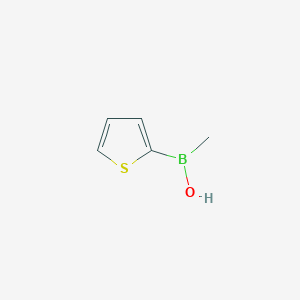
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
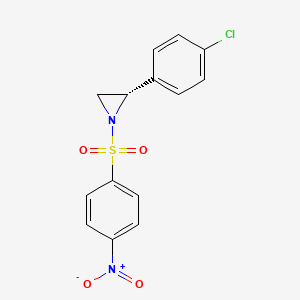
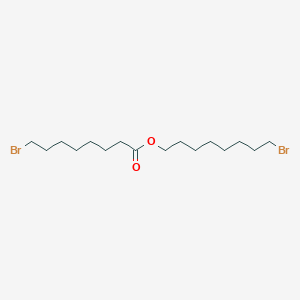
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
